3-[(2,3-Difluorophenyl)methoxy]azetidine
Description
3-[(2,3-Difluorophenyl)methoxy]azetidine is a fluorinated azetidine derivative characterized by a 2,3-difluorophenylmethyl group attached via an ether linkage to the azetidine ring. The 2,3-difluorophenyl substituent introduces electron-withdrawing effects and lipophilicity, which may influence receptor binding and metabolic stability .
Properties
IUPAC Name |
3-[(2,3-difluorophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-9-3-1-2-7(10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLWXNDKWOKXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Azetidine Precursors
One of the foundational methods involves cyclization of suitably functionalized amino alcohols or amino esters. This approach typically employs:
- Starting Materials: β-Amino alcohols or esters bearing the difluorophenyl group.
- Reagents: Strong bases such as potassium tert-butoxide or sodium hydride.
- Conditions: Heating in inert solvents like tetrahydrofuran (THF) or ethanol under reflux conditions.
Amino alcohol derivative → Cyclization via intramolecular nucleophilic attack → Azetidine ring formation
Research Findings:
This method provides high regioselectivity and yields, especially when the amino group and hydroxyl are appropriately positioned for ring closure. The presence of electron-withdrawing fluorine atoms on the phenyl ring enhances the electrophilicity of intermediates, facilitating cyclization.
Nucleophilic Substitution and Ether Formation
The key step involves attaching the difluorophenylmethyl group to the azetidine core via nucleophilic substitution:
- Reagents: Difluorophenylmethyl halides (e.g., chlorides or bromides).
- Conditions: Base-mediated reactions in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Procedure: The azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon on the difluorophenylmethyl halide, forming the ether linkage.
Research Findings:
This method is efficient for introducing the difluorophenyl group, with reaction yields improved by temperature control and the use of phase-transfer catalysts if necessary.
Multi-Step Synthesis via Intermediate Derivatives
A more elaborate approach involves synthesizing intermediate derivatives such as azetidinones or azetidines with protected functional groups, followed by deprotection and subsequent functionalization:
- Step 1: Synthesis of azetidinone or azetidine intermediates via ketene-imine cycloaddition or microwave-assisted methods.
- Step 2: Functionalization of the nitrogen atom with the difluorophenylmethyl group through nucleophilic substitution.
- Step 3: Final deprotection and purification to yield the target compound.
Research Findings:
This pathway allows for greater control over regioselectivity and functional group compatibility, especially useful when synthesizing derivatives with specific substitution patterns.
Representative Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Potassium tert-butoxide | THF | Reflux | 12-24 h | 75-85 | Intramolecular ring closure |
| Ether formation | Difluorophenylmethyl halide | DMF | Room temp to 50°C | 4-8 h | 70-90 | Nucleophilic substitution |
| Deprotection & Finalization | Acidic or basic conditions | Appropriate solvent | Room temp | Variable | 65-80 | Purification via chromatography |
Research Findings and Optimization
- Use of Inert Solvents: Tetrahydrofuran and dimethylformamide are preferred due to their stability and ability to solubilize reactants.
- Base Selection: Strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are optimal for cyclization and substitution steps.
- Temperature Control: Reflux conditions enhance reaction rates, but lower temperatures help improve selectivity and reduce side reactions.
- Yield Enhancement: Microwave-assisted synthesis has been explored to reduce reaction times and improve yields, especially in the formation of azetidinones and ether linkages.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Recent studies have demonstrated the efficiency of microwave irradiation for azetidine synthesis, notably:
- Rapid cyclization of azetidine precursors.
- Enhanced yields of ether derivatives.
- Reduced reaction times from hours to minutes.
One-Pot Multistep Reactions
Some protocols employ one-pot reactions combining cyclization, substitution, and deprotection steps, significantly streamlining the synthesis process.
Notes and Considerations
- Functional Group Compatibility: Protecting groups may be necessary to prevent side reactions, especially during multi-step sequences.
- Purification: Chromatography and recrystallization are standard for isolating pure compounds.
- Safety: Handling of halogenated reagents and strong bases requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions: 3-[(2,3-Difluorophenyl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
3-[(2,3-Difluorophenyl)methoxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 3-[(2,3-Difluorophenyl)methoxy]azetidine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The azetidine ring may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of azetidine derivatives are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis with key analogs:
Table 1: Substituent Variations and Key Properties
Key Observations :
- Fluorine Position: The 2,3-difluoro substitution (target compound) may offer optimal steric and electronic effects for target engagement compared to 3,4-diF (higher lipophilicity) or mono-fluoro analogs .
- Ether vs.
Key Observations :
- Electron-withdrawing groups (e.g., 2,3-diF) may require longer reaction times or specialized catalysts, as seen in Pd-mediated cross-couplings (40% yield) .
- tert-Butyl carbamate-protected intermediates (e.g., 13k in ) achieve moderate yields (57–71%), suggesting scalability challenges for highly fluorinated derivatives .
Physicochemical and Pharmacokinetic Properties
The position of fluorine atoms significantly affects lipophilicity (LogD) and solubility:
Biological Activity
The compound 3-[(2,3-Difluorophenyl)methoxy]azetidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : CHFN\O
- Molecular Weight : 201.20 g/mol
The compound consists of an azetidine ring, a methoxy group, and a difluorophenyl substituent. The presence of the difluorophenyl group enhances lipophilicity, which can influence biological interactions.
Structural Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Methoxy)azetidine | CHNO | Lacks fluorine substitutions; simpler structure. |
| 4-(Difluoromethyl)azetidine | CHFN | Contains a difluoromethyl group; different reactivity profile. |
| 1-(2,3-Difluorophenyl)azetidin-3-one | CHFNO | Contains a carbonyl group; potential for different biological activities. |
Biological Activity Overview
Research indicates that azetidine derivatives, including This compound , exhibit various biological activities. Key areas of investigation include:
- Anticancer Activity : Some azetidine derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound may possess antibacterial properties, making it a candidate for further exploration in infectious disease treatment.
- Receptor Binding : Studies have focused on how this compound interacts with specific biological targets, including receptors involved in disease pathways.
The mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with molecular targets such as enzymes and receptors, modulating their activity through the formation of covalent bonds or by influencing signaling pathways.
Synthesis Methods
The synthesis of This compound typically involves several steps:
- Starting Material : N-Boc-azetidin-3-one.
- Reaction Conditions : The compound can be synthesized via the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition.
- Purification Techniques : Techniques such as flash column chromatography or vacuum distillation are employed to purify the final product.
Anticancer Activity
A study demonstrated that derivatives similar to This compound exhibited cytotoxicity against human cancer cell lines. The cytotoxicity was measured using standard assays, revealing IC50 values significantly lower than those of established chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Studies
In vitro studies have shown that certain azetidine derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .
Receptor Interaction Studies
Research has focused on the binding affinity of This compound to various receptors involved in signaling pathways relevant to cancer and inflammation. Preliminary results indicate promising interactions that warrant further investigation .
Q & A
Q. What are the typical synthetic routes for introducing the (2,3-difluorophenyl)methoxy group to azetidine?
The compound is synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) are used to couple (2,3-difluorophenyl)methyl precursors with azetidine derivatives. Reaction optimization often involves varying solvents (e.g., ethylene glycol/water mixtures), bases (e.g., K₂CO₃), and temperatures (45–80°C). Post-reaction purification via HPLC or column chromatography is critical to isolate the product .
Q. How can researchers characterize the structural integrity of 3-[(2,3-difluorophenyl)methoxy]azetidine?
Key techniques include:
- LCMS : To confirm molecular weight (e.g., m/z 604 [M+H]+ observed in similar analogs) .
- ¹H/¹³C NMR : To verify substituent positions on the azetidine ring and fluorophenyl group. For instance, methoxy protons typically resonate at δ 3.8–4.2 ppm .
- HPLC : To assess purity (>95% is standard for pharmacological studies) .
Q. What structural analogs of this compound have been studied, and how do they inform SAR?
Analogs like 3-[(2-fluorophenyl)methoxy]azetidine (Category D8 in ) and (+)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine () highlight the importance of fluorine positioning. Meta-fluorine atoms enhance electronic effects, influencing binding affinity in receptor studies. Comparative data suggest that 2,3-difluoro substitution improves metabolic stability compared to mono-fluoro derivatives .
Advanced Research Questions
Q. How can researchers address low yields in catalytic coupling steps during synthesis?
Low yields (e.g., 40% in ) may arise from catalyst poisoning or competing side reactions. Mitigation strategies include:
- Catalyst optimization : Increasing Pd loading (0.5–2 mol%) or using Buchwald-Hartwig ligands .
- Protecting groups : Temporarily blocking reactive azetidine NH groups with Boc or Fmoc to prevent undesired side reactions .
- Reaction monitoring : Using TLC or inline LCMS to track intermediate formation .
Q. What computational methods are effective in predicting the bioactivity of this compound derivatives?
Density Functional Theory (DFT) calculations can model electronic effects of fluorine substituents, while molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins like kinases or GPCRs. Studies on analogs (e.g., ) suggest that fluorine’s electronegativity enhances hydrogen-bonding interactions, which can be validated via free-energy perturbation simulations .
Q. How do regioselectivity challenges in fluorination impact the synthesis of this compound?
Competing fluorination at the 2- vs. 3-position on the phenyl ring can occur. To control this:
Q. What strategies resolve contradictions in reported biological activity data for similar azetidine derivatives?
Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or impurity profiles. Researchers should:
- Standardize assays : Use identical protocols (e.g., ATP-based viability assays) across studies.
- Re-synthesize compounds : Verify purity (>98% via HPLC) and confirm structures (NMR/HRMS) to rule out batch variability .
- Meta-analysis : Compare datasets from patents () and journals to identify consensus trends .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
